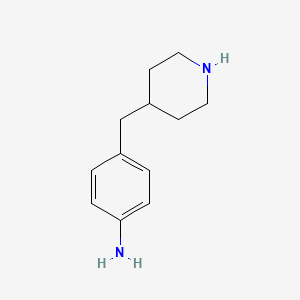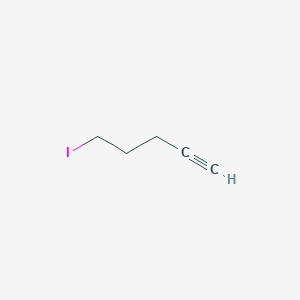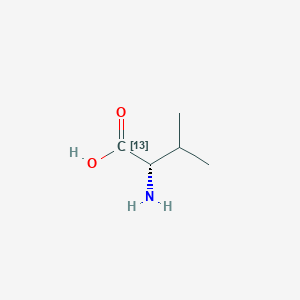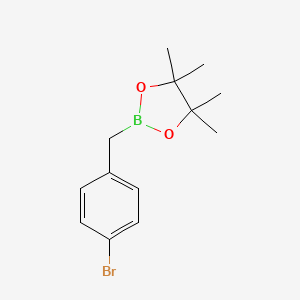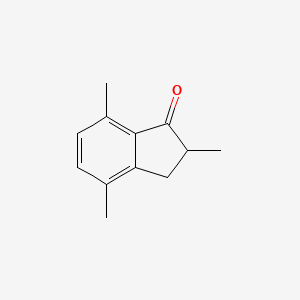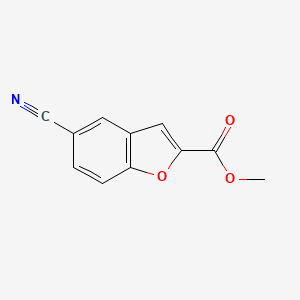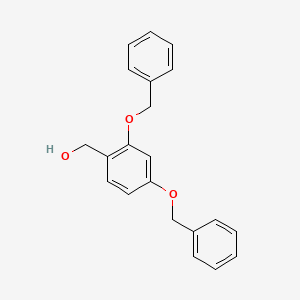![molecular formula C13H10F3NO2 B1600071 4-[4-(Trifluoromethoxy)phenoxy]aniline CAS No. 58119-51-0](/img/structure/B1600071.png)
4-[4-(Trifluoromethoxy)phenoxy]aniline
Vue d'ensemble
Description
4-[4-(Trifluoromethoxy)phenoxy]aniline is a chemical compound with the molecular formula C13H10F3NO2 . It has been used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens, derivatives of 3-(quinolin-3-yl)acrylates, and a series of novel Schiff bases .
Synthesis Analysis
The synthesis of 4-[4-(Trifluoromethoxy)phenoxy]aniline involves the addition of 1 mol of trifluoromethoxybenzene and anhydrous DMSO to the reaction vessel under argon and vigorous stirring .Molecular Structure Analysis
The molecular structure of 4-[4-(Trifluoromethoxy)phenoxy]aniline consists of a benzene ring with an amine group (-NH2) and a phenoxy group (-OC6H4-) attached to it. The phenoxy group is further substituted with a trifluoromethoxy group (-OCF3) .Chemical Reactions Analysis
4-[4-(Trifluoromethoxy)phenoxy]aniline has been used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens, derivatives of 3-(quinolin-3-yl)acrylates, and a series of novel Schiff bases, via condensation with pyridinecarboxaldehydes in the presence of molecular sieves .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-[4-(Trifluoromethoxy)phenoxy]aniline include a molecular weight of 269.21900 . The compound is a liquid at room temperature with a density of 1.32 g/mL at 20 °C .Applications De Recherche Scientifique
Liquid Crystal Polymers
4-Trifluoromethoxy-aniline has been utilized in the synthesis of side-group liquid-crystalline polymers containing fluorine. These polymers are characterized by their size exclusion chromatography and differential scanning calorimetry, indicating potential applications in areas requiring controlled molecular architectures with specific thermal properties (Prescher et al., 1995).
Synthesis of Azobenzene Derivatives
This compound has been involved in the synthesis of azobenzene derivatives, which have applications in monomolecular film formations at the air/water interface. This could have implications in the development of surface coatings and films with unique chemical and physical properties (Yoshino et al., 1992).
Electrochemical Synthesis for Solar Cells
In the field of renewable energy, 4-[4-(Trifluoromethoxy)phenoxy]aniline-related compounds have been used in the electrochemical synthesis of novel polymers. These polymers, when combined with graphene, have shown increased efficiency in solar cell applications (Shahhosseini et al., 2016).
Liquid Crystalline Properties
Research has also delved into the synthesis of derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including 4-trifluoromethoxy derivatives. These studies focus on understanding the liquid crystalline properties of these compounds, which could be essential in the development of new materials for displays and optical devices (Miyajima et al., 1995).
Catalytic Oxidation in Environmental Remediation
Another significant application is in environmental remediation, where related compounds have been used as catalysts for the oxidation of pollutants like phenol and aniline, indicating potential for wastewater treatment and pollution control (Zhang et al., 2009).
Electrochromic Materials
Further, 4-[4-(Trifluoromethoxy)phenoxy]aniline derivatives have been synthesized for use in electrochromic materials. These materials show promise in applications like smart windows, displays, and other devices where control of light transmission is critical (Li et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
4-[4-(trifluoromethoxy)phenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c14-13(15,16)19-12-7-5-11(6-8-12)18-10-3-1-9(17)2-4-10/h1-8H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROBFACAMCMLJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470292 | |
| Record name | 4-[4-(trifluoromethoxy)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Trifluoromethoxy)phenoxy]aniline | |
CAS RN |
58119-51-0 | |
| Record name | 4-[4-(trifluoromethoxy)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

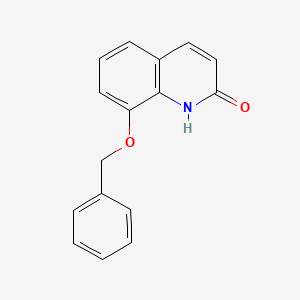
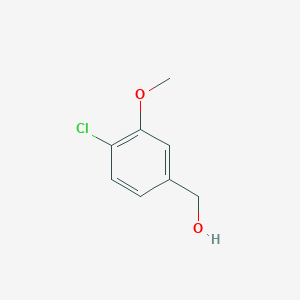
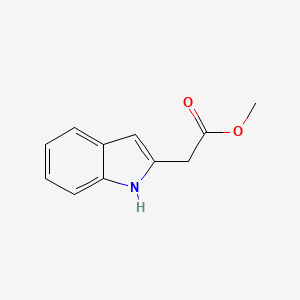
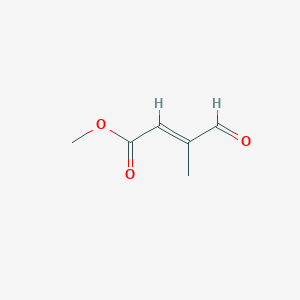
![Phosphine, [[1,1'-biphenyl]-2,2'-diylbis(methylene)]bis[diphenyl-](/img/structure/B1599994.png)
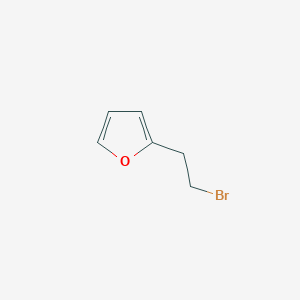
![N-[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)benzyloxycarbonyloxy] succinimide](/img/structure/B1599998.png)
